(S)-2-Amino-2-(4-fluorophenyl)ethanol
Overview
Description
“(S)-2-Amino-2-(4-fluorophenyl)ethanol” is a chemical compound with the CAS Number: 224434-01-9 . It has a molecular weight of 155.17 and its linear formula is C8H10FNO .
Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C . Its melting point is 94-96°C .Scientific Research Applications
Synthesis and Biological Applications
- (S)-2-Amino-2-(4-fluorophenyl)ethanol is an intermediate in the synthesis of a CCR5 chemokine receptor antagonist, which has potential applications in protecting against HIV infection. It is also used in the study of chiral recognition in molecular complexes and is a component of an antimalarial drug and a γ-secretase modulator for Alzheimer's disease treatment. A synthesis approach using Daucus carota cells for enantioselective reduction has been proposed, showing significant potential for bioreduction processes in medicinal chemistry (ChemChemTech, 2022).
Fluorescence Studies and Chemical Properties
- N-aryl-2-aminoquinolines, including derivatives of this compound, have been synthesized and studied for their luminescence properties. These compounds have applications in biological studies due to their fluorescence behavior, with varying quantum yields based on solvent interactions and specific substituents (Journal of Luminescence, 2019).
Antibacterial Applications
- A Schiff base derived from the condensation of 4-fluorobenzaldehyde and ethanolamine, related to this compound, showed good antibacterial activity against several bacteria. This highlights its potential in developing new antibacterial agents (Guangxi & Development of Chemical Industry, 2004).
Catalysis and Chemical Reactions
- The compound 1-(p-fluorophenyl)ethanol, structurally related to this compound, has been studied for its role in catalytic reactions, such as dehydrogenation processes using ruthenium catalysts. This type of research is important in understanding reaction mechanisms and designing efficient catalysts (The Journal of Organic Chemistry, 2003).
Chiral Recognition and Chemical Interactions
- The presence of a fluorine substituent, as in this compound, affects chiral recognition and intermolecular interactions in chemical complexes. This is crucial for understanding the stereochemistry and design of pharmaceuticals and fine chemicals (Physical Chemistry Chemical Physics: PCCP, 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
(2S)-2-amino-2-(4-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQPEYLZIUEVIA-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CO)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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